molecular formula C21H24N4O4 B5460195 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B5460195
M. Wt: 396.4 g/mol
InChI Key: BDOYTMWPASCJLT-UHFFFAOYSA-N
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Description

2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Piperazine Derivative Synthesis: The benzodioxole moiety is then reacted with piperazine to form the intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride.

    Coupling with Benzamide: The final step involves coupling the acetylated intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

2-({2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific receptors or enzymes.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: As an intermediate in the synthesis of more complex molecules used in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({

Properties

IUPAC Name

2-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-21(27)16-3-1-2-4-17(16)23-20(26)13-25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)29-14-28-18/h1-6,11H,7-10,12-14H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOYTMWPASCJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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